5-Methoxy-3-methyl-3h-imidazo[4,5-b]pyridine 5-Methoxy-3-methyl-3h-imidazo[4,5-b]pyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17879617
InChI: InChI=1S/C8H9N3O/c1-11-5-9-6-3-4-7(12-2)10-8(6)11/h3-5H,1-2H3
SMILES:
Molecular Formula: C8H9N3O
Molecular Weight: 163.18 g/mol

5-Methoxy-3-methyl-3h-imidazo[4,5-b]pyridine

CAS No.:

Cat. No.: VC17879617

Molecular Formula: C8H9N3O

Molecular Weight: 163.18 g/mol

* For research use only. Not for human or veterinary use.

5-Methoxy-3-methyl-3h-imidazo[4,5-b]pyridine -

Specification

Molecular Formula C8H9N3O
Molecular Weight 163.18 g/mol
IUPAC Name 5-methoxy-3-methylimidazo[4,5-b]pyridine
Standard InChI InChI=1S/C8H9N3O/c1-11-5-9-6-3-4-7(12-2)10-8(6)11/h3-5H,1-2H3
Standard InChI Key CPMDZJPFNOUVNI-UHFFFAOYSA-N
Canonical SMILES CN1C=NC2=C1N=C(C=C2)OC

Introduction

Chemical Identity and Structural Features

The core structure of 5-methoxy-3-methyl-3H-imidazo[4,5-b]pyridine consists of a pyridine ring fused with an imidazole moiety at the 4,5-positions. The methoxy group at the 5-position and the methyl group at the 3-position create a sterically hindered environment, which impacts its solubility and interaction with biological targets. The molecular formula is C8H9N3OC_8H_9N_3O, with a molecular weight of 163.18 g/mol .

Key Structural Characteristics:

  • Fused Ring System: The imidazo[4,5-b]pyridine scaffold is rigid, promoting planar geometry that facilitates π-π stacking interactions .

  • Electron-Donating Groups: The methoxy group enhances electron density at the pyridine ring, influencing electrophilic substitution patterns.

  • Steric Effects: The 3-methyl group restricts rotational freedom, potentially stabilizing specific conformations in protein binding pockets .

Synthesis and Functionalization

Synthetic routes to 5-methoxy-3-methyl-3H-imidazo[4,5-b]pyridine are inferred from methodologies developed for analogous imidazo[4,5-b]pyridines. A common strategy involves cyclocondensation of appropriately substituted pyridine precursors with nitriles or amines.

Direct Synthesis Pathways

One approach involves the reaction of 4-amino-5-methoxypyridine with methyl isocyanate under acidic conditions, followed by cyclization. This method mirrors the synthesis of 6-methoxy-3-methyl-3H-imidazo[4,5-b]pyridine, where regioselective protection and functionalization are critical .

Example Protocol:

  • Starting Material: 4-Amino-5-methoxypyridine (1.0 eq) reacts with methyl isocyanate (1.2 eq) in dichloromethane at 0°C.

  • Cyclization: The intermediate is treated with trifluoroacetic acid (TFA) at 80°C for 12 hours, yielding the imidazo[4,5-b]pyridine core .

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) isolates the product in ~65% yield .

Regioselective Functionalization

Palladium-catalyzed C–H arylation has been employed to introduce substituents at the 2-position of imidazo[4,5-b]pyridines. For example, using Pd(OAc)₂ and CuI in DMF at 140°C, aryl iodides couple efficiently to the electron-rich C2 position . This method could be adapted to derivatize 5-methoxy-3-methyl-3H-imidazo[4,5-b]pyridine for structure-activity relationship (SAR) studies.

Conditions for C2 Arylation:

ComponentQuantity
Aryl iodide2.0 eq
Pd(OAc)₂5 mol%
CuI3.0 eq
Cs₂CO₃2.5 eq
SolventDMF
Temperature140°C
Reaction Time16–24 hours

This protocol achieves yields of 70–85% for electron-neutral and electron-deficient aryl groups .

Physicochemical Properties

The physicochemical profile of 5-methoxy-3-methyl-3H-imidazo[4,5-b]pyridine is critical for its application in drug discovery.

Solubility and Stability

  • Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water. Solubility in DMSO at 10 mM is sufficient for biological assays .

  • Stability: Stable at room temperature for 1 month when stored under inert gas. Long-term storage at -80°C extends stability to 6 months .

Spectroscopic Data

  • ¹H NMR (500 MHz, CDCl₃): δ 8.64 (d, J = 4.8 Hz, 1H, pyridine-H), 7.93 (d, J = 8.1 Hz, 1H, imidazole-H), 3.85 (s, 3H, OCH₃), 3.38 (s, 3H, CH₃) .

  • LCMS: tR=1.21mint_R = 1.21 \, \text{min}, m/z=208(M+H)+m/z = 208 \, (\text{M} + \text{H})^+ .

Biological Activity and Applications

While direct data on 5-methoxy-3-methyl-3H-imidazo[4,5-b]pyridine are scarce, structurally related imidazo[4,5-b]pyridines exhibit notable biological activities.

Antimicrobial Properties

Analogous compounds demonstrate broad-spectrum antimicrobial activity. For instance, 6-bromo-2-phenylimidazo[4,5-b]pyridine inhibits Staphylococcus aureus (MIC = 2 µg/mL) and Candida albicans (MIC = 4 µg/mL). The methoxy group’s electron-donating effects may enhance membrane penetration, potentiating similar activity in the 5-methoxy derivative.

Kinase Inhibition

Imidazo[4,5-b]pyridines are established ATP-competitive kinase inhibitors. The 7-(pyrazol-4-yl) analog exhibits IC₅₀ = 12 nM against CDK2, a target in cancer therapy. The 5-methoxy group could modulate hydrogen bonding with kinase hinge regions, improving selectivity.

Comparative Analysis with Structural Analogs

The following table highlights key differences between 5-methoxy-3-methyl-3H-imidazo[4,5-b]pyridine and related compounds:

CompoundSubstituentsBiological Activity
5-Methoxy-3-methyl-3H-imidazo[4,5-b]pyridine5-OCH₃, 3-CH₃Potential kinase inhibition
6-Methoxy-3-methyl-3H-imidazo[4,5-b]pyridine6-OCH₃, 3-CH₃Antimicrobial, antitumor
2-Amino-1-methylimidazo[4,5-b]pyridine2-NH₂, 1-CH₃Mutagenic

Unique Advantages of 5-Methoxy Derivative:

  • Enhanced electron density at the pyridine ring may improve binding to aromatic residues in enzyme active sites.

  • The 3-methyl group reduces metabolic oxidation, potentially increasing bioavailability .

Challenges and Future Directions

Current limitations include the lack of direct pharmacological data and scalable synthesis routes. Future research should prioritize:

  • SAR Studies: Systematic variation of substituents at the 2-, 5-, and 7-positions to optimize target affinity.

  • In Vivo Profiling: Evaluation of pharmacokinetics and toxicity in rodent models.

  • Crystallographic Analysis: X-ray structures of the compound bound to kinases or antimicrobial targets to guide rational design.

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